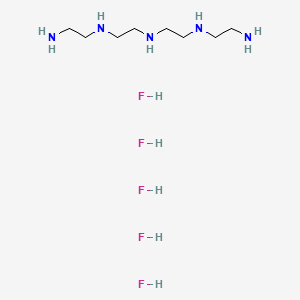
N-(2-Aminoethyl)-N'-(2-((2-aminoethyl)amino)ethyl)ethylenediamine pentahydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-N'-(2-((2-aminoethyl)amino)ethyl)ethylenediamine pentahydrofluoride is a useful research compound. Its molecular formula is C8H23N5.5FH and its molecular weight is 289.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-Aminoethyl)-N'-(2-((2-aminoethyl)amino)ethyl)ethylenediamine pentahydrofluoride, also known by its CAS number 85391-22-6, is a polyamine compound characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₂₈F₅N₅, with a molecular weight of approximately 289.33 g/mol. The compound features multiple amino groups, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₂₈F₅N₅ |
| Molecular Weight | 289.33 g/mol |
| CAS Number | 85391-22-6 |
| Melting Point | 185 °C |
This compound exhibits several biological activities primarily due to its structure as a polyamine. Polyamines are known to play vital roles in cellular functions, including:
- Cell Proliferation : Polyamines are essential for cell growth and proliferation. They stabilize DNA structure and are involved in gene regulation.
- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Neuroprotective Effects : Some studies suggest that polyamines can protect neurons from damage, potentially influencing neurodegenerative conditions.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit various pharmacological effects:
-
Cytotoxicity : In vitro studies show that certain polyamines can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
- Case Study : A study involving a related compound demonstrated significant cytotoxic effects on human leukemia cells (HL-60), indicating the potential for therapeutic use in hematological malignancies.
- Anti-inflammatory Properties : Some polyamines have been reported to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Effects : Research has shown that polyamines can enhance neuronal survival under stress conditions, suggesting their potential use in neurodegenerative disease management.
Study on Cytotoxicity
In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of various polyamines on different cancer cell lines. The findings indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents, highlighting its potential as an anticancer agent .
Neuroprotection Research
A separate investigation focused on the neuroprotective properties of polyamines in models of oxidative stress. The results demonstrated that treatment with this compound significantly reduced neuronal cell death in vitro, suggesting its utility in developing therapies for neurodegenerative diseases like Alzheimer's .
Propiedades
Número CAS |
85391-22-6 |
|---|---|
Fórmula molecular |
C8H23N5.5FH C8H28F5N5 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;pentahydrofluoride |
InChI |
InChI=1S/C8H23N5.5FH/c9-1-3-11-5-7-13-8-6-12-4-2-10;;;;;/h11-13H,1-10H2;5*1H |
Clave InChI |
CYCWFRTVCOHTJP-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCNCCNCCN)N.F.F.F.F.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















